![molecular formula C17H14FN3OS B1439117 N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1146290-02-9](/img/structure/B1439117.png)
N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Overview
Description
“N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The molecular weight of “N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is 485.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 8 .Scientific Research Applications
Synthesis and Electrophysiological Activity
N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide and related compounds have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to sematilide, indicating their potential as selective class III agents for cardiac arrhythmias. The 1H-imidazol-1-yl moiety has been identified as a viable replacement for the methylsulfonylamino group, suggesting a novel approach for producing class III electrophysiological activity in this chemical series (Morgan et al., 1990).
Catalysis and Solvent-Free Synthesis
Efficient catalyst- and solvent-free synthesis methods have been developed for the regioselective synthesis of derivatives of N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide using microwave-assisted Fries rearrangement. These methods have provided strategic intermediates for further chemical transformations, highlighting the compound's utility in synthetic organic chemistry and the potential for diverse chemical modifications (Moreno-Fuquen et al., 2019).
Pharmacokinetics and Tissue Distribution
Studies on novel anaplastic lymphoma kinase (ALK) inhibitors structurally related to N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide have explored their pharmacokinetics and tissue distribution. These investigations provide insights into the metabolic stability, systemic clearance, and potential therapeutic applications of these compounds in treating cancer, emphasizing the importance of chemical stability and potency balance (Teffera et al., 2013).
Structural and Theoretical Studies
Crystallographic and theoretical studies on compounds related to N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide have provided valuable information on molecular conformations, intermolecular interactions, and the effects of different molecular arrangements. These studies contribute to a deeper understanding of the structural characteristics that influence the biological and pharmacological activities of these compounds (Karanth et al., 2019).
Anti-Fibrotic and Anti-Metastatic Effects
Research on ALK5 inhibitors structurally similar to N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide has shown potential anti-fibrotic and anti-metastatic effects. These findings suggest possible therapeutic applications in treating fibrosis and cancer metastasis, highlighting the compound's relevance in medical research and drug development (Kim et al., 2008).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-15-7-2-1-4-13(15)11-20-16(22)12-5-3-6-14(10-12)21-9-8-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNXHOZDFAIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134095 | |
Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | |
CAS RN |
1146290-02-9 | |
Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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